molecular formula C16H14Cl3N3O2 B11081757 2,5,6-trichloro-4-methyl-N-[(2-phenylethyl)carbamoyl]pyridine-3-carboxamide

2,5,6-trichloro-4-methyl-N-[(2-phenylethyl)carbamoyl]pyridine-3-carboxamide

Cat. No.: B11081757
M. Wt: 386.7 g/mol
InChI Key: GMKPZVYBIORRGW-UHFFFAOYSA-N
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Description

2,5,6-Trichloro-4-methyl-N-[(2-phenylethyl)carbamoyl]pyridine-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine atoms, a methyl group, and a carbamoyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-trichloro-4-methyl-N-[(2-phenylethyl)carbamoyl]pyridine-3-carboxamide typically involves multiple steps:

    Chlorination: The starting material, 4-methylpyridine-3-carboxylic acid, undergoes chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 2, 5, and 6 positions.

    Amidation: The chlorinated intermediate is then reacted with 2-phenylethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carbamoyl group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial to achieve consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,5,6-Trichloro-4-methyl-N-[(2-phenylethyl)carbamoyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups, potentially altering its biological activity.

    Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis typically produces the corresponding carboxylic acid and amine.

Scientific Research Applications

2,5,6-Trichloro-4-methyl-N-[(2-phenylethyl)carbamoyl]pyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, possibly acting as an inhibitor or modulator of specific biological pathways.

    Biological Studies: The compound can be used to study the effects of chlorine substitution on biological activity and molecular interactions.

    Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in various industries, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2,5,6-trichloro-4-methyl-N-[(2-phenylethyl)carbamoyl]pyridine-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the carbamoyl group may enhance its binding affinity and specificity, leading to modulation of biological pathways. Detailed studies on its molecular interactions and pathways are necessary to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2,5,6-Trichloro-4-methylpyridine-3-carboxamide: Lacks the phenylethyl group, potentially altering its biological activity.

    2,5,6-Trichloro-N-[(2-phenylethyl)carbamoyl]pyridine-3-carboxamide: Similar structure but without the methyl group, which may affect its chemical properties and reactivity.

Uniqueness

2,5,6-Trichloro-4-methyl-N-[(2-phenylethyl)carbamoyl]pyridine-3-carboxamide is unique due to the specific combination of substituents on the pyridine ring, which can influence its chemical behavior and biological activity. The presence of multiple chlorine atoms, a methyl group, and a phenylethyl carbamoyl group provides a distinct profile that can be exploited for various applications in research and industry.

Properties

Molecular Formula

C16H14Cl3N3O2

Molecular Weight

386.7 g/mol

IUPAC Name

2,5,6-trichloro-4-methyl-N-(2-phenylethylcarbamoyl)pyridine-3-carboxamide

InChI

InChI=1S/C16H14Cl3N3O2/c1-9-11(13(18)21-14(19)12(9)17)15(23)22-16(24)20-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H2,20,22,23,24)

InChI Key

GMKPZVYBIORRGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)NC(=O)NCCC2=CC=CC=C2

Origin of Product

United States

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